5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

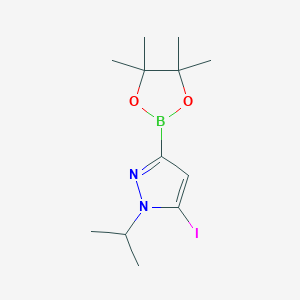

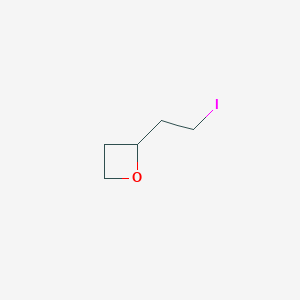

“5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” is a chemical compound with the molecular formula C12H20BIN2O2 . It is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of boronic esters like “this compound” can be achieved through various borylation approaches . One such method involves the palladium-catalyzed Suzuki-Miyaura coupling reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 . Chemical Reactions Analysis

Boronic esters like “this compound” are often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . Protodeboronation of alkyl boronic esters is another reaction that has been reported .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 362.02 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Improved Synthesis for Suzuki Couplings

The development of an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which might share similarities with the synthesis of "5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester," involves the isolation of the corresponding lithium hydroxy ate complex. This method facilitates high-yield Suzuki couplings by providing a stable, directly usable compound without the need for added base, demonstrating the critical role of boronic esters in facilitating these important coupling reactions (Mullens, 2009).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to efficiently produce 2,6-disubstituted-3-amino-imidazopyridines using a one-pot cyclization/Suzuki coupling approach. Here, the use of a boronic acid pinacol ester as a building block underscores the adaptability and utility of boronic esters in creating diverse compound libraries through rapid and efficient means, reflecting potential methodologies applicable to "this compound" (Dimauro & Kennedy, 2007).

Polymer Synthesis Beyond Limitations

Research on isopropenyl boronic acid pinacol ester (IPBpin) in radical polymerization with common vinyl monomers has unveiled its potential in synthesizing copolymers that were previously inaccessible due to limitations in copolymerizability. This study highlights the unique electron-rich character of boron-containing monomers and their application in creating novel polymeric materials, offering insights into how "this compound" could be utilized in advanced materials science (Makino, Nishikawa, & Ouchi, 2020).

Analysis of Reactive Pinacolboronate Esters

The analysis of pinacolboronate esters, critical components in Suzuki coupling reactions, presents unique challenges due to their propensity for hydrolysis. Innovative analytical approaches have been developed to stabilize and accurately assess the purity of these compounds, which is essential for the synthesis of complex molecules. This research provides a foundation for the analysis and handling of sensitive compounds like "this compound," ensuring their stability and purity in research applications (Zhong et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-iodo-1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHCEMRFQYIOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)I)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride](/img/structure/B2863671.png)

![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)

![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)

![6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2863687.png)

![ethyl 2-(4-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)